DBCO-NHCO-PEG6-maleimide

PROTACs Linker Optimization Targeted Protein Degradation

DBCO-NHCO-PEG6-maleimide is a heterobifunctional crosslinker combining a DBCO moiety for copper-free SPAAC and a maleimide group for thiol Michael addition, joined by a discrete PEG6 spacer. This configuration enables an orthogonal dual-handle strategy for PROTAC synthesis, ADC development, and site-specific protein modification. The PEG6 spacer falls within the optimal 2–3 nm range for stabilizing E3 ligase–PROTAC–target protein ternary complexes and has been validated in PROTACs targeting BRD4, BTK, and ERα. For ADCs, it enables sequential two-step conjugation—maleimide-to-thiol antibody coupling followed by SPAAC payload attachment—preserving antibody integrity and achieving DARs of 2–4. Direct procurement ensures reproducible linker performance and batch-to-batch consistency across bioconjugation workflows.

Molecular Formula C40H50N4O11
Molecular Weight 762.8 g/mol
Cat. No. B8103904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG6-maleimide
Molecular FormulaC40H50N4O11
Molecular Weight762.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C40H50N4O11/c45-36(14-18-43-38(47)11-12-39(43)48)42-17-20-51-22-24-53-26-28-55-30-29-54-27-25-52-23-21-50-19-15-37(46)41-16-13-40(49)44-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)44/h1-8,11-12H,13-31H2,(H,41,46)(H,42,45)
InChIKeyZIPCYZHODWUAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG6-maleimide: PEG6-Based Heterobifunctional PROTAC Linker for Copper-Free Click Bioconjugation


DBCO-NHCO-PEG6-maleimide is a heterobifunctional crosslinker comprising a dibenzocyclooctyne (DBCO) moiety and a maleimide group bridged by a discrete PEG6 spacer [1]. This configuration enables copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules and thiol–maleimide Michael addition with sulfhydryl-containing biomolecules, providing a catalyst-free, bioorthogonal dual-handle strategy for PROTAC synthesis, ADC development, and targeted protein modification . The PEG6 spacer balances aqueous solubility with minimal steric footprint, and the compound is commercially available with typical purity ≥98% and defined storage stability of 2–3 years at −20°C .

DBCO-NHCO-PEG6-maleimide: Why PEG Chain Length and Linker Chemistry Dictate Bioconjugation Performance


DBCO-NHCO-PEG6-maleimide is not functionally interchangeable with other DBCO-maleimide variants or alternative click handles. The PEG6 spacer length directly influences conjugation efficiency, steric accessibility, aqueous solubility, and the molecular architecture of PROTACs and ADCs . Shorter PEG4 analogs may limit reach between binding partners, reducing ternary complex formation in PROTACs [1], while longer PEG12 derivatives can increase hydrodynamic radius and potentially alter pharmacokinetic profiles . Furthermore, substitution with alkyne-PEG-maleimide requires cytotoxic copper(I) catalysts incompatible with live-cell or in vivo applications [2]. Sulfo-DBCO derivatives, though more water-soluble, introduce a permanent negative charge that can affect conjugate behavior . Direct procurement of the defined DBCO-NHCO-PEG6-maleimide construct ensures reproducible linker performance and batch-to-batch consistency across bioconjugation workflows.

DBCO-NHCO-PEG6-maleimide: Head-to-Head Quantitative Evidence Against Closest In-Class Alternatives


PEG6 vs. PEG4 vs. PEG12 Spacer Length: Differential Impact on PROTAC Ternary Complex Formation Efficiency

In PROTAC development, linker length critically dictates the formation of a stable ternary complex between the E3 ligase and the target protein. DBCO-NHCO-PEG6-maleimide provides a PEG6 spacer that yields an end-to-end distance of approximately 2.2–2.5 nm, falling within the optimal range (2–3 nm) identified in systematic linker SAR studies for maximizing degradation efficiency [1]. In contrast, the shorter PEG4 variant (approx. 1.5–1.8 nm) often results in suboptimal proximity and reduced ubiquitination, while the longer PEG12 spacer (approx. 4.0–4.5 nm) can introduce excessive flexibility that decreases cooperative binding and lowers DC50 values [2].

PROTACs Linker Optimization Targeted Protein Degradation

Copper-Free DBCO vs. Copper-Catalyzed Alkyne: Eliminating Cytotoxicity and Preserving Biomolecule Integrity

The DBCO group in DBCO-NHCO-PEG6-maleimide enables copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with second-order rate constants (k) on the order of 10^2 M⁻¹s⁻¹ under physiological conditions (pH 7.4, 37°C) . This is in stark contrast to alkyne-PEG-maleimide alternatives that require cytotoxic copper(I) catalysts (CuAAC), which induce oxidative damage to proteins and nucleic acids and are incompatible with live-cell or in vivo applications [1]. While CuAAC reactions can exhibit faster kinetics (k ~ 10^1–10^3 M⁻¹s⁻¹ depending on ligand), the mandatory copper presence precludes their use in sensitive biological contexts, whereas DBCO-mediated SPAAC proceeds efficiently without any catalyst [2].

Click Chemistry Bioorthogonal Conjugation SPAAC

Maleimide–Thiol Conjugation Kinetics: Rate Constant Quantification and pH-Dependent Reactivity

The maleimide terminus of DBCO-NHCO-PEG6-maleimide reacts with thiol groups via Michael addition with a second-order rate constant (k) of approximately 10^3 M⁻¹s⁻¹ at pH 6.5–7.5, forming stable thioether bonds . This reaction is highly chemoselective, with minimal cross-reactivity toward amines under the recommended pH conditions. In comparison, alternative amine-reactive handles (e.g., NHS esters) exhibit broader reactivity profiles and are prone to hydrolysis in aqueous buffers, leading to lower conjugation yields and batch inconsistency [1].

Bioconjugation Thiol-Maleimide Chemistry ADC Linkers

Aqueous Solubility and PEG Chain Length: Empirical Comparison of PEG6 vs. Sulfo-DBCO vs. Non-PEGylated Analogs

The PEG6 spacer in DBCO-NHCO-PEG6-maleimide imparts sufficient hydrophilicity to enable dissolution in aqueous buffers (solubility > 5 mg/mL in PBS) without the need for organic co-solvents exceeding 5–10% DMSO, a critical requirement for maintaining protein stability during conjugation . In contrast, non-PEGylated DBCO-maleimide (MW ~427 Da) exhibits poor aqueous solubility (< 0.5 mg/mL) and requires high DMSO concentrations (> 20%) that can denature sensitive biologics [1]. While Sulfo-DBCO-PEG4-maleimide offers even higher water solubility (> 20 mg/mL) due to the sulfonate group, the permanent negative charge introduced by sulfonation can alter conjugate electrophoretic mobility and in vivo biodistribution . The PEG6 variant thus represents a balanced solubility–charge profile.

Aqueous Solubility PEGylation Bioconjugation

Batch-to-Batch Consistency and Long-Term Stability: Defined Storage and Handling Specifications

Commercially sourced DBCO-NHCO-PEG6-maleimide is provided with defined storage and stability specifications: ≥98% purity by HPLC, storage at −20°C for 2–3 years as lyophilized powder, and short-term stability at ambient temperature for shipping . In contrast, less rigorously characterized generic DBCO-PEG-maleimide reagents may exhibit batch-dependent variations in purity (≥90–95%) and undefined hydrolytic degradation rates [1]. The maleimide group is susceptible to ring-opening hydrolysis above pH 7.5 (t₁/₂ ~ 8–12 h at pH 8.0, 25°C), emphasizing the importance of controlled storage conditions to preserve reactivity .

Stability Storage Quality Control

DBCO-NHCO-PEG6-maleimide: Optimal Use Cases in PROTAC Development, ADC Bioconjugation, and Site-Specific Protein Labeling


PROTAC Linker Optimization: Achieving Cooperative Ternary Complex Formation with PEG6 Spacer

When designing heterobifunctional PROTAC molecules, the linker length and composition directly impact the efficiency of target protein ubiquitination and subsequent degradation. DBCO-NHCO-PEG6-maleimide offers a PEG6 spacer that falls within the empirically optimal 2–3 nm range for stabilizing the E3 ligase–PROTAC–target protein ternary complex [1]. This linker has been successfully employed in the synthesis of PROTACs targeting BRD4, BTK, and ERα, where the PEG6 length provided sufficient reach to accommodate the binding pockets of both ligands without introducing excessive flexibility that could reduce cooperative binding [2]. Researchers should prioritize this linker when the two binding moieties are anticipated to be separated by approximately 20–25 Å based on structural modeling.

Antibody–Drug Conjugate (ADC) Development: Dual-Functional Handle for Sequential Thiol and Click Conjugation

In ADC construction, DBCO-NHCO-PEG6-maleimide enables a sequential two-step bioconjugation strategy: first, the maleimide group is reacted with reduced interchain disulfides or engineered cysteine residues on the antibody to form stable thioether linkages; second, the DBCO handle is used to attach azide-modified cytotoxic payloads (e.g., MMAE, DM1, or PBD dimers) via copper-free SPAAC click chemistry [1]. This orthogonal approach avoids payload exposure to reducing conditions and preserves antibody integrity. The PEG6 spacer provides sufficient flexibility to accommodate the spatial constraints of the antibody hinge region while maintaining a compact conjugate footprint [2]. This linker has been validated in the generation of site-specifically conjugated ADCs with drug-to-antibody ratios (DAR) of 2–4 .

Site-Specific Protein Labeling and Fluorescent Probe Development

For site-specific labeling of proteins containing genetically encoded azide handles (e.g., p-azidophenylalanine) or cysteine residues, DBCO-NHCO-PEG6-maleimide provides a versatile platform for introducing fluorophores, biotin, or affinity tags [1]. The PEG6 spacer enhances aqueous solubility of the resulting conjugate and reduces non-specific binding to surfaces or other biomolecules. This linker has been utilized in the preparation of Fab-DBCO intermediates for subsequent conjugation to azide-functionalized SpyCatcher proteins, enabling the assembly of bispecific antibody fragments [2]. The moderate PEG length minimizes steric hindrance while providing sufficient spacing to prevent fluorescence quenching when attaching dyes like Cy5 or Alexa Fluor 647 .

Nanoparticle Surface Functionalization for Targeted Drug Delivery

DBCO-NHCO-PEG6-maleimide is employed in the surface modification of lipid nanoparticles (LNPs), liposomes, and polymeric nanoparticles for targeted delivery applications. The maleimide group is first conjugated to thiol-containing targeting ligands (e.g., cysteine-terminated peptides, aptamers, or antibody fragments), and the DBCO handle is subsequently used to 'click' onto azide-decorated nanoparticle surfaces [1]. This two-step strategy decouples ligand conjugation from nanoparticle formulation, enabling modular screening of targeting moieties without re-optimizing particle synthesis. The PEG6 spacer provides a hydrophilic corona that reduces opsonization and prolongs circulation half-life in vivo compared to shorter PEG or non-PEGylated linkers [2].

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